molecular formula C25H37N5O B1254446 asmarine I

asmarine I

Cat. No. B1254446
M. Wt: 423.6 g/mol
InChI Key: NTHYPLUAMLERLA-NDQMXJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

asmarine I is a natural product found in Polypogon and Raspailia with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Approaches: Asmarine I and its analogues have been synthesized through various methods. Pappo et al. (2005) developed a methodology for preparing asmarine analogues, focusing on the unique tetrahydro[1,4]diazepino[1,2,3-g,h]purine structure, which is significant due to its cytotoxic properties. Different cyclization methods were applied, and the structures of the compounds were mainly determined using NMR measurements, including nitrogen chemical shifts obtained from NH HMBC spectra (Pappo, Shimony, & Kashman, 2005).
  • Mechanism of Action Studies: Lambrecht et al. (2018) reverse-engineered the asmarines to understand the functions of their individual components. They discovered that an asmarine analogue arrested the mammalian cell cycle in the G1 phase. The study highlighted the significance of the unusual diazepine in the asmarine structure, which is important for binding iron without distortion of the NCNO dihedral angle (Lambrecht, Kelly, & Shenvi, 2018).

Cytotoxic Properties and Potential Therapeutic Applications

  • Cytotoxicity and Cancer Research: Asmarines, including asmarine I, exhibit profound cytotoxic activity towards cancer cell lines. Vik and Gundersen (2007) focused on synthesizing the tetrahydrodiazepinopurine ring skeleton, which is a key component of asmarines. Their research contributes to the understanding of asmarine's potential as a synthetic target for cancer therapeutics (Vik & Gundersen, 2007).
  • Bioactive Properties: Gordaliza (2009) reviewed the bioactivity of marine alkylpurines, including asmarines. The review summarizes the sources, chemistry, and bioactivity of these compounds, particularly highlighting the potent antiproliferative activity of asmarines against various types of human cancer cell lines (Gordaliza, 2009).

properties

Product Name

asmarine I

Molecular Formula

C25H37N5O

Molecular Weight

423.6 g/mol

IUPAC Name

(10S)-10-[2-[(1aS,4aR,5S,6S,8aS)-1a,5,6-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[e]naphthalen-5-yl]ethyl]-9-hydroxy-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene

InChI

InChI=1S/C25H37N5O/c1-17-7-9-25-14-22(25,2)8-5-6-18(25)24(17,4)11-10-23(3)12-13-29-16-28-20-19(29)21(30(23)31)27-15-26-20/h15-18,31H,5-14H2,1-4H3/t17-,18+,22-,23-,24-,25-/m0/s1

InChI Key

NTHYPLUAMLERLA-NDQMXJKWSA-N

Isomeric SMILES

C[C@H]1CC[C@@]23C[C@@]2(CCC[C@@H]3[C@@]1(C)CC[C@]4(CCN5C=NC6=C5C(=NC=N6)N4O)C)C

Canonical SMILES

CC1CCC23CC2(CCCC3C1(C)CCC4(CCN5C=NC6=C5C(=NC=N6)N4O)C)C

synonyms

asmarine I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
asmarine I
Reactant of Route 2
asmarine I
Reactant of Route 3
asmarine I
Reactant of Route 4
asmarine I
Reactant of Route 5
asmarine I
Reactant of Route 6
asmarine I

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